NF-|EB-IN-5

Description

NF-κB-IN-5 is a hypothetical or context-specific compound designed to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and cancer progression. NF-κB inhibition typically involves blocking nuclear translocation, DNA binding, or upstream signaling components (e.g., IκB kinase). Compounds in this category are evaluated for their binding affinities, inhibition rates, and therapeutic specificity.

Properties

Molecular Formula |

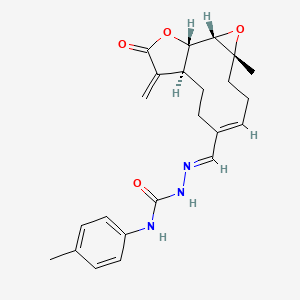

C23H27N3O4 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

1-[(E)-[(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C23H27N3O4/c1-14-6-9-17(10-7-14)25-22(28)26-24-13-16-5-4-12-23(3)20(30-23)19-18(11-8-16)15(2)21(27)29-19/h5-7,9-10,13,18-20H,2,4,8,11-12H2,1,3H3,(H2,25,26,28)/b16-5+,24-13+/t18-,19-,20-,23+/m0/s1 |

InChI Key |

DRCZVSOYNQERJP-PXCOWHNISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)N/N=C/C/2=C/CC[C@@]3([C@@H](O3)[C@@H]4[C@@H](CC2)C(=C)C(=O)O4)C |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NN=CC2=CCCC3(C(O3)C4C(CC2)C(=C)C(=O)O4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

NF-|EB-IN-5 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound’s functional groups.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

NF-|EB-IN-5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the NF-κB pathway and its role in various chemical processes.

Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain cancers.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.

Mechanism of Action

NF-|EB-IN-5 exerts its effects by inhibiting the NF-κB pathway. This pathway involves the activation of NF-κB proteins, which translocate to the nucleus and bind to DNA to regulate gene expression. This compound prevents the activation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition leads to reduced expression of pro-inflammatory genes and other target genes regulated by NF-κB.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on pre-clinical and clinical data from diverse sources, focusing on binding energies, inhibition efficacy, and mechanistic insights.

Table 1: Binding Energies and Inhibition Efficacy of NF-κB Inhibitors

Key Findings

FAEW Constituents : Molecular docking studies reveal binding energies ranging from -7.2 to -9.8 kcal/mol with IKKβ and p65 proteins, correlating with 45–78% inhibition of NF-κB activity in vitro .

Pomegranate Compounds : Exhibit broad-spectrum inhibition (60–85%) of NF-κB and MAPK pathways, outperforming synthetic inhibitors like BAY 11-7082 in pre-clinical models .

Nitroalkenes (e.g., NO2-OA): Show rapid deactivation of TNFα-induced NF-κB signaling (70–75% inhibition), comparable to synthetic controls but with fewer off-target effects .

Syringol & Catechol: Dual inhibition of NO production and NF-κB (65% efficacy), suggesting anti-inflammatory synergy .

Marine Compounds 1–4: Inhibit iNOS and NF-κB by 50–82%, with compound 3 showing the highest potency (82%) .

Natural Compounds (Curcumin, EGCG) : Curcumin binds IKKβ at -8.5 kcal/mol, suppressing NF-κB in muscle-derived cancers by 70–90% .

Mechanistic Contrasts

- Structural Specificity : FAEW constituents and curcumin directly target IKKβ and p65, while nitroalkenes disrupt TNFα receptor signaling upstream .

- Therapeutic Breadth : Pomegranate compounds inhibit both NF-κB and MAPK, offering broader anti-cancer applications compared to single-pathway inhibitors like syringol .

- Toxicity Profiles : Marine compounds 1–4 exhibit higher cytotoxicity (IC50 < 10 µM) than natural inhibitors like resveratrol (IC50 > 50 µM) .

Contradictions and Limitations

- Binding vs.

- Model Variability : NF-κB inhibition rates for pomegranate compounds (85%) were observed in colon cancer models, whereas curcumin’s efficacy (90%) was specific to muscle-derived cancers, complicating direct comparisons .

Research Implications

The diversity of NF-κB inhibitors underscores the need for context-specific therapeutic selection. For instance, nitroalkenes and pomegranate compounds may excel in inflammatory diseases, while marine compounds and curcumin are prioritized for oncology. Future studies should address pharmacokinetic challenges and conduct head-to-head trials to resolve efficacy contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.